molecular formula C10H14O6 B1204747 Poliglecaprone CAS No. 41706-81-4

Poliglecaprone

Cat. No. B1204747
Key on ui cas rn: 41706-81-4
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
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Patent
US06299631B1

Procedure details

Glycolide (0.08865 moles) was mixed with ε-caprolactone (1.455 moles) and a catalytic amount of stannous octoate (0.3 moles) and tartaric acid (0.075 moles). The system was heated at 150° C. and was stirred at this temperature for 6 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 120° C. under reduced pressure for 30 minutes. The resulting polymer had a peak melting temperature of 49.1° C. as measured by DSC and an Mw of 151,948 as measured by GPC.
Quantity
0.08865 mol
Type
reactant
Reaction Step One
Quantity
1.455 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.075 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3].[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2].C(O)(=O)C(C(C(O)=O)O)O>>[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.08865 mol
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Name
Quantity
1.455 mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Step Three
Name
Quantity
0.075 mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the conclusion of the reaction
CUSTOM
Type
CUSTOM
Details
the unreacted monomer was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 120° C. under reduced pressure for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(CCCCCO1)=O.C1C(=O)OCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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